![molecular formula C26H46O5S B10835708 4-(6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentane-1-sulfonic acid](/img/structure/B10835708.png)
4-(6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentane-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMID30259754-Compound-INT-767 is a small molecular drug developed by Intercept Pharmaceuticals, Inc. It is known for its dual agonistic activity on the farnesoid X receptor and Takeda G protein-coupled receptor 5. The compound has shown significant potential in treating non-alcoholic steatohepatitis and promoting visceral adipose brown lipogenesis and mitochondrial function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PMID30259754-Compound-INT-767 involves several key steps, including Grignard addition, a one-pot two-step shortening-reduction of the carboxylic side chain, and a final sulfation reaction . The reaction conditions are carefully controlled to ensure the purity and yield of the final product.
Industrial Production Methods: For large-scale production, the process is optimized to include efficient purification steps and the use of industrial-grade reagents. The final product is subjected to rigorous quality control to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: PMID30259754-Compound-INT-767 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its therapeutic properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenation and alkylation reactions are performed using reagents like halogens or alkyl halides.
Major Products Formed: The major products formed from these reactions include derivatives with enhanced receptor binding affinity and improved pharmacokinetic properties .
Scientific Research Applications
PMID30259754-Compound-INT-767 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying receptor-ligand interactions.
Biology: Investigated for its role in regulating bile acid homeostasis and lipid metabolism.
Medicine: Potential therapeutic agent for treating liver disorders, including non-alcoholic steatohepatitis and cholestatic liver diseases.
Industry: Utilized in the development of new drugs targeting metabolic and liver diseases
Mechanism of Action
The compound exerts its effects by activating the farnesoid X receptor and Takeda G protein-coupled receptor 5. This activation leads to the regulation of genes involved in bile acid synthesis, conjugation, and enterohepatic circulation. It also modulates lipid and glucose homeostasis and reduces inflammation .
Comparison with Similar Compounds
Obeticholic Acid: Another farnesoid X receptor agonist used for treating liver diseases.
Nidufexor: A novel farnesoid X receptor modulator for non-alcoholic steatohepatitis treatment.
Uniqueness: PMID30259754-Compound-INT-767 is unique due to its dual agonistic activity on both the farnesoid X receptor and Takeda G protein-coupled receptor 5, providing a broader therapeutic potential compared to other similar compounds .
Properties
Molecular Formula |
C26H46O5S |
|---|---|
Molecular Weight |
470.7 g/mol |
IUPAC Name |
4-(6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentane-1-sulfonic acid |
InChI |
InChI=1S/C26H46O5S/c1-5-18-22-15-17(27)10-12-26(22,4)21-11-13-25(3)19(8-9-20(25)23(21)24(18)28)16(2)7-6-14-32(29,30)31/h16-24,27-28H,5-15H2,1-4H3,(H,29,30,31) |
InChI Key |
VJHHZJYLJUGVGO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCCS(=O)(=O)O)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-1-[2-(2-methyl-3-phenylphenyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl]propan-2-ol](/img/structure/B10835628.png)
![methyl (E)-3-[3-[[(1R,4S)-bicyclo[2.2.1]heptane-2-carbonyl]-[[4-[4-(dimethylamino)phenyl]phenyl]methyl]amino]-5-fluorophenyl]prop-2-enoate](/img/structure/B10835632.png)
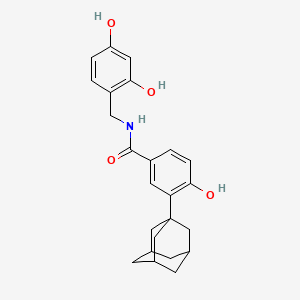
![2-(2-Methyl-3-phenylphenyl)-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B10835643.png)
![2-[[6-(2-Methyl-3-phenylphenyl)imidazo[1,2-b][1,2,4]triazin-2-yl]methylamino]ethanol](/img/structure/B10835648.png)
![5-[[4-Chloro-5-[[3-[3-[3-(3,3-difluoropyrrolidin-1-yl)propoxy]-2-methylphenyl]-2-methylphenyl]methoxy]-2-[[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-methylamino]methyl]phenoxy]methyl]pyridine-3-carbonitrile](/img/structure/B10835650.png)
![3-[4-(4-Cyclohexylpiperazin-1-yl)butyl]-1,3-benzothiazol-2-one](/img/structure/B10835663.png)

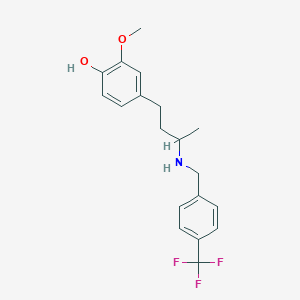
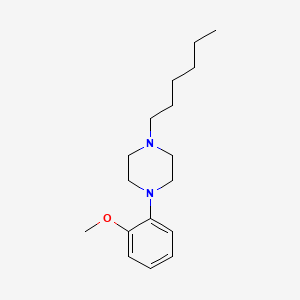
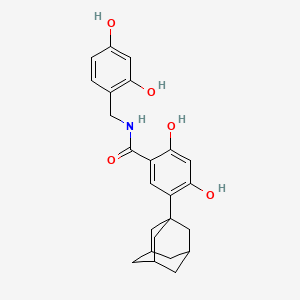
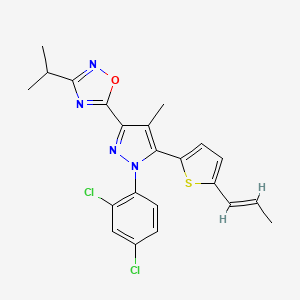

![1-fluoro-2-[4-(5-fluoropyrimidin-2-yl)phenyl]-N-hydroxy-3-phenylcyclopropane-1-carboxamide](/img/structure/B10835716.png)
